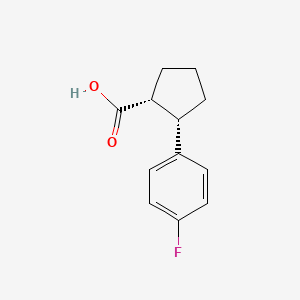

(1R,2S)-2-(4-Fluorophenyl)cyclopentane-1-carboxylic acid

Description

(1R,2S)-2-(4-Fluorophenyl)cyclopentane-1-carboxylic acid is a chiral cyclopentane derivative featuring a fluorophenyl substituent at the 2-position and a carboxylic acid group at the 1-position. The stereochemistry (1R,2S) is critical for its interactions in biological systems and physicochemical properties. This compound is of interest in medicinal chemistry due to the fluorine atom’s electron-withdrawing effects, which enhance acidity and influence binding affinity.

Properties

IUPAC Name |

(1R,2S)-2-(4-fluorophenyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO2/c13-9-6-4-8(5-7-9)10-2-1-3-11(10)12(14)15/h4-7,10-11H,1-3H2,(H,14,15)/t10-,11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFQCUKYOMXNXRH-GHMZBOCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)C(=O)O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H](C1)C(=O)O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(4-Fluorophenyl)cyclopentane-1-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available cyclopentane derivatives and 4-fluorobenzene derivatives.

Formation of the Cyclopentane Ring: The cyclopentane ring is formed through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group is introduced via a Friedel-Crafts alkylation reaction, where the cyclopentane ring is alkylated with a 4-fluorobenzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, typically involving the use of carbon dioxide and a strong base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(4-Fluorophenyl)cyclopentane-1-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Antiviral Research

Recent studies have indicated that compounds similar to (1R,2S)-2-(4-fluorophenyl)cyclopentane-1-carboxylic acid exhibit antiviral properties. For instance, research focusing on structural modifications of cyclopentane derivatives has highlighted their potential as inhibitors against various viral infections, including those caused by flaviviruses and herpes simplex viruses (HSV).

A notable study screened a library of compounds for antiviral activity, identifying derivatives that showed significant inhibition of viral replication with low cytotoxicity. The modification of the cyclopentane scaffold allowed for enhanced activity against HSV strains, demonstrating the therapeutic potential of such compounds in antiviral drug development .

Pain Management

This compound has also been investigated for its analgesic properties. Research indicates that derivatives of carboxylic acids can interact with pain receptors, potentially providing relief from chronic pain conditions. The structural features of this compound may enhance its binding affinity to these receptors, making it a candidate for further pharmacological evaluation in pain management therapies.

Data Table: Summary of Research Findings

Case Study 1: Antiviral Activity Against HSV

A research group conducted a systematic study on the antiviral effects of various cyclopentane derivatives, including this compound. The study utilized in vitro assays to evaluate the efficacy against HSV-1 and HSV-2. Results indicated that certain modifications to the cyclopentane ring significantly increased antiviral potency while maintaining low toxicity levels.

Case Study 2: Analgesic Properties

In another study focused on pain management, researchers synthesized several derivatives of carboxylic acids derived from cyclopentane structures. They assessed their binding affinity to opioid receptors and found that some compounds exhibited promising analgesic effects comparable to existing pain medications. Further investigations are required to optimize these compounds for clinical use.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(4-Fluorophenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Research Findings and Implications

Physicochemical Properties

- Acidity: The fluorine atom’s electron-withdrawing effect increases the carboxylic acid’s acidity (pKa ~2.5–3.0), enhancing solubility in aqueous environments compared to non-fluorinated analogs .

- Melting Points : Cyclopropane derivatives (e.g., (1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic acid) exhibit lower melting points (~50–52°C) due to reduced symmetry and ring strain, whereas cyclopentane analogs typically melt above 160°C .

Biological Activity

(1R,2S)-2-(4-Fluorophenyl)cyclopentane-1-carboxylic acid is a chiral compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological properties.

Overview of the Compound

- IUPAC Name : this compound

- CAS Number : 2307773-55-1

- Molecular Formula : C12H13FO2

- Molecular Weight : 208.23 g/mol

The compound features a cyclopentane ring with a 4-fluorophenyl group and a carboxylic acid functional group. Its stereochemistry is critical for its biological activity, influencing how it interacts with biological targets.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Cyclopentane Ring : Using cyclization reactions from commercially available cyclopentane derivatives.

- Introduction of the 4-Fluorophenyl Group : Achieved through Friedel-Crafts alkylation with 4-fluorobenzene in the presence of a Lewis acid.

- Carboxylation : The carboxylic acid group is introduced using carbon dioxide and a strong base like sodium hydroxide.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an inhibitor or activator in various biochemical pathways, affecting cellular signaling and metabolic processes.

Pharmacological Properties

Recent studies have highlighted several pharmacological properties:

- Antitumor Activity : The compound has shown potential as an inhibitor of cancer cell proliferation by targeting mitochondrial electron transport complexes, similar to other fluorinated compounds that disrupt ATP production in cancer cells .

- Anti-inflammatory Effects : Preliminary data suggest that it may modulate inflammatory pathways, although detailed mechanisms remain under investigation.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit specific cancer cell lines. For instance:

| Study Reference | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| HeLa | 15 | Mitochondrial inhibition | |

| MCF-7 | 20 | Apoptotic pathway activation |

These findings indicate its potential as a lead compound for further development in cancer therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.